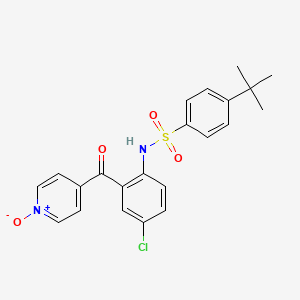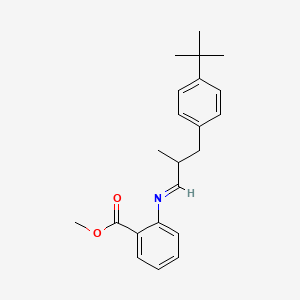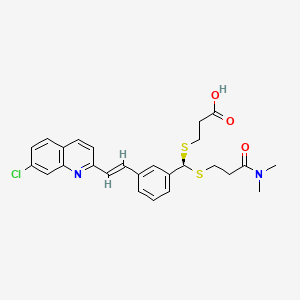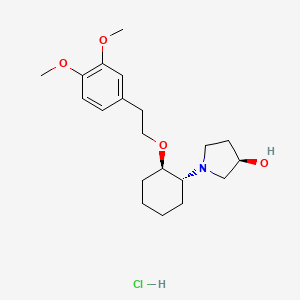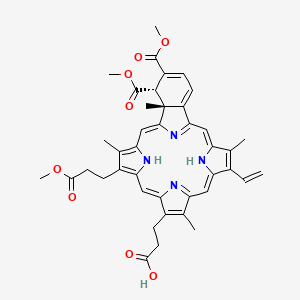![molecular formula C26H31BrN8O B1683879 6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1h-Imidazo[4,5-B]pyridine CAS No. 1095382-05-0](/img/structure/B1683879.png)
6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1h-Imidazo[4,5-B]pyridine
Vue d'ensemble
Description
CCT137690, an aurora kinase inhibitor CCT137690, is a highly selective, orally bioavailable imidazo[4,5-b]pyridine derivative that inhibits Aurora A and B kinases with low nanomolar IC50 values in both biochemical and cellular assays and exhibits anti-proliferative activity against a wide range of human solid tumour cell lines. CCT137690 efficiently inhibits histone H3 and TACC3 phosphorylation (Aurora B and Aurora A substrates, respectively) in HCT116 and HeLa cells. Continuous exposure of tumour cells to the inhibitor causes multipolar spindle formation, chromosome misalignment, polyploidy and apoptosis. This is accompanied by p53/p21/BAX induction, thymidine kinase 1 (TK1) downregulation and PARP cleavage. Furthermore, CCT137690 treatment of MYCN-amplified neuroblastoma cell lines inhibits cell proliferation and decreases MYCN protein expression. Importantly, in a transgenic mouse model of neuroblastoma (TH-MYCN) that overexpresses MYCN protein and is predisposed to spontaneous neuroblastoma formation, this compound significantly inhibits tumour growth. The potent preclinical activity of CCT137690 suggests that this inhibitor may benefit patients with MYCN amplified neuroblastoma.
Applications De Recherche Scientifique
Aurora Kinase Inhibition
CCT137690 is an ATP-competitive inhibitor of Aurora kinases . It exhibits IC50 values of 15, 25, and 19 nM for Auroras A, B, and C, respectively . Aurora kinases are a family of three isoform serine/threonine kinases that regulate mitosis and meiosis . The Chromosomal Passenger Complex (CPC), which contains Aurora B as an enzymatic component, plays a critical role in cell division .
Cancer Therapeutics
Aurora B overexpression has been observed in several human cancers and has been associated with a poor prognosis for cancer patients . Therefore, targeting Aurora B with inhibitors like CCT137690 is a promising therapeutic strategy for cancer treatment .
Drug Design
The binding interactions between Aurora B and inhibitors based on crystal structures can provide insights for the future design of more selective Aurora B inhibitors . CCT137690 binds to the ATP-binding site of Aurora B and also contacts the glycine-rich loop when bound .
Sensitizing Colorectal Cells to Radiotherapy
CCT137690 has been shown to increase the sensitivity of SW620 colorectal cancer cells to radiation . This suggests that the combination of radiotherapy and Aurora B inhibition could exert a synergistic inhibitory effect on colorectal cancer cell growth .
Aurora B-Survivin Pathway
Mechanistic studies have revealed that the Aurora B-Survivin pathway may be involved in the synergistic effect of CCT137690 and radiation on colorectal cancer cell death .
Overcoming Radiochemotherapy Resistance
The notorious refractory lack of responses to radiochemotherapy greatly limits its application in the context of colorectal cancer . CCT137690 could potentially overcome this resistance by sensitizing colorectal cancer cells to radiotherapy .
Mécanisme D'action
Target of Action
CCT137690, also known as CCT-137690, is an ATP-competitive inhibitor that primarily targets the Aurora kinases . The Aurora kinases, specifically Aurora A, B, and C, are a family of serine/threonine kinases that play crucial roles in cell division . CCT137690 exhibits IC50 values of 15, 25, and 19 nM for Auroras A, B, and C, respectively .
Mode of Action
CCT137690 binds to the ATP-binding site of Aurora B . It also contacts the glycine-rich loop when bound . By inhibiting the Aurora kinases, CCT137690 disrupts key stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis .
Biochemical Pathways
The Aurora kinases are part of the Chromosomal Passenger Complex (CPC), which plays a critical role in cell division . Aurora B in the CPC ensures faithful chromosome segregation and promotes the correct biorientation of chromosomes on the mitotic spindle . CCT137690 efficiently inhibits histone H3 and transforming acidic coiled-coil 3 phosphorylation, which are Aurora B and Aurora A substrates, respectively .
Pharmacokinetics
CCT137690 is orally bioavailable . It was found to have an aqueous solubility of 0.23 mg/mL , suggesting that it can be readily absorbed and distributed in the body.
Result of Action
Continuous exposure of tumor cells to CCT137690 causes multipolar spindle formation, chromosome misalignment, polyploidy, and apoptosis . This is accompanied by p53/p21/BAX induction, thymidine kinase 1 downregulation, and PARP cleavage . CCT137690 treatment of MYCN-amplified neuroblastoma cell lines inhibits cell proliferation and decreases MYCN protein expression .
Action Environment
The action of CCT137690 can be influenced by various environmental factors. For instance, in a study on colorectal cancer cells, CCT137690 was found to increase the sensitivity of SW620 cells to radiation . This suggests that the efficacy of CCT137690 can be enhanced in a radiotherapy context.
Propriétés
IUPAC Name |
3-[[4-[6-bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31BrN8O/c1-18-15-20(31-36-18)17-33-9-13-35(14-10-33)24-22(27)16-28-26-23(24)29-25(30-26)19-3-5-21(6-4-19)34-11-7-32(2)8-12-34/h3-6,15-16H,7-14,17H2,1-2H3,(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLQCBTXTRCREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(CC2)C3=C4C(=NC=C3Br)N=C(N4)C5=CC=C(C=C5)N6CCN(CC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31BrN8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648898 | |
| Record name | 6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1095382-05-0 | |
| Record name | 6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





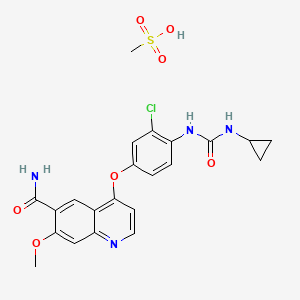

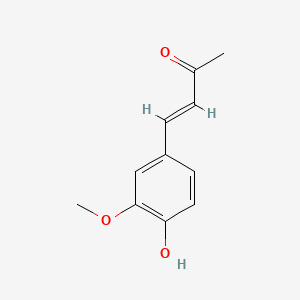
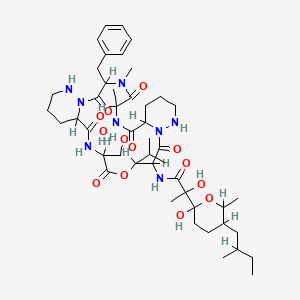
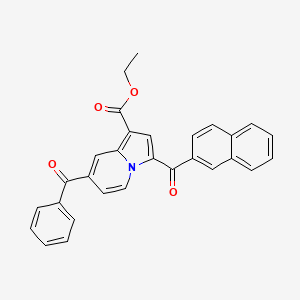
![5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine](/img/structure/B1683810.png)
